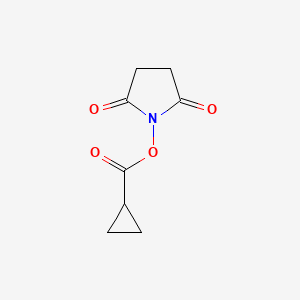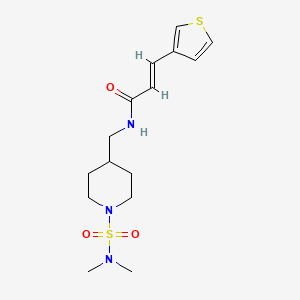![molecular formula C21H22N2O4S B2810967 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863513-15-9](/img/structure/B2810967.png)
3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a benzamide core structure, which is a common structure in many pharmaceutical drugs. The 3,4,5-trimethoxy refers to three methoxy (-OCH3) groups attached to the benzene ring. The N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl] part indicates a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to the benzamide core via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core, the methoxy groups, and the thiazole ring would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives, specifically those with trimethoxy groups, have shown significant promise in anticancer activity. For example, a series of substituted benzamides were synthesized and evaluated for their anticancer potential against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The findings revealed that these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher potency than the reference drug, etoposide (Ravinaik et al., 2021).
Antioxidant Properties
Thiazole derivatives have also been explored for their antioxidant properties. A study focusing on novel thiazole compounds synthesized from 3,4,5-trimethoxy benzaldehyde demonstrated potent antioxidant activity in vitro. These findings suggest that thiazole derivatives could play a role in combating oxidative stress-related diseases (Jaishree et al., 2012).
Antimicrobial and Antifungal Activities
Another area of application for thiazole derivatives is in antimicrobial and antifungal treatments. For instance, synthesized thiazole compounds were evaluated for their antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain thiazole derivatives possess good antimicrobial and antifungal properties, potentially offering a basis for new therapeutic agents (Chawla, 2016).
Inhibition of Stearoyl-CoA Desaturase-1
In the context of metabolic disorders, thiazole derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. A particular study highlighted the identification and biological evaluation of a compound with sub-nanomolar IC50 values in inhibitory assays, demonstrating the potential of thiazole derivatives in treating conditions like obesity and metabolic syndrome (Uto et al., 2009).
Targeting Cancer Stem Cells
Thiazole derivatives have also been studied for their ability to target cancer stem cells, a critical factor in the development of chemoresistance in tumors. Novel thiazole compounds were synthesized and evaluated against colon cancer stem cells, showing significant inhibitory activity. This research opens avenues for developing therapies aimed at eradicating cancer stem cells to prevent tumor relapse and spread (Bhat et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the given compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
One compound containing the tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Compounds containing the tmp group have been associated with various biochemical pathways related to their targets, such as the pathways involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-17-11-15(12-18(26-2)19(17)27-3)20(24)22-10-9-16-13-28-21(23-16)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFQFGPKPUDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)

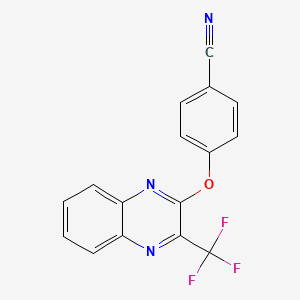

![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)
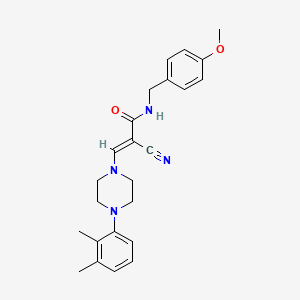
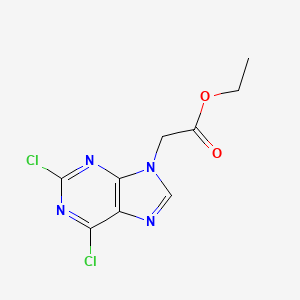
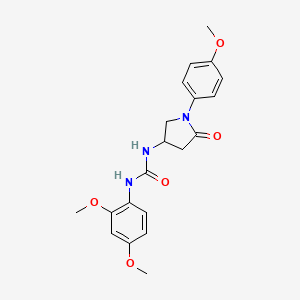
![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)
